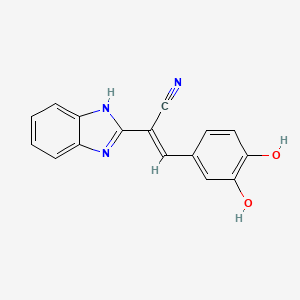
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride, also known as AMPC, is a pyrimidine derivative that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action in different systems.
科学研究应用
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been used as a fungicide and herbicide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
作用机制
The mechanism of action of 2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in different systems. In medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In agriculture, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of plant cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In medicine, this compound has been shown to reduce inflammation and inhibit the growth of certain cancer cells. In agriculture, this compound has been shown to inhibit the growth of plant pathogens and increase crop yield. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
实验室实验的优点和局限性
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also limitations to its use, such as its limited solubility in water and certain organic solvents, as well as its potential to interfere with other compounds in the system being studied.
未来方向
There are several future directions for research on 2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride, including its potential applications in drug development, agriculture, and material science. In medicine, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. In agriculture, research is needed to optimize the use of this compound as a fungicide and herbicide. In material science, research is needed to explore the unique properties of materials synthesized using this compound as a building block.
合成方法
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride can be synthesized by reacting 2-amino-4-methylpyrimidine-5-carboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The product is then purified by recrystallization using a suitable solvent. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
属性
IUPAC Name |
2-anilino-4-methylpyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2.ClH/c1-8-10(11(16)17)7-13-12(14-8)15-9-5-3-2-4-6-9;/h2-7H,1H3,(H,16,17)(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHWUFDXOPVJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B6022398.png)

![6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6022416.png)
![ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6022439.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6022446.png)
![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022461.png)

![1-(2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6022470.png)
![1-(3-methoxybenzyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6022477.png)
![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)
![2-[1-isobutyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6022497.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-(4-methoxyphenyl)propanohydrazide](/img/structure/B6022503.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)
![N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6022514.png)